molecular formula C8H16ClNO2 B8587972 3,9-Dioxa-6-azoniaspiro[5.5]undecane, chloride CAS No. 66155-48-4

3,9-Dioxa-6-azoniaspiro[5.5]undecane, chloride

Cat. No. B8587972
Key on ui cas rn: 66155-48-4
M. Wt: 193.67 g/mol
InChI Key: PVASRWDJQIBGKC-UHFFFAOYSA-M
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Patent
US05268470

Procedure details

In a preferred embodiment, 2,2'-dichlorodiethylether was reacted with morpholine to form 3,9-dioxa-6-azoniaspiro [5.5] undecane chloride as the intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6]Cl)[CH2:2][Cl:3].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>>[Cl-:3].[CH2:2]1[N+:8]2([CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][O:4][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)OCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C1COCC[N+]12CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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